

# An In-depth Technical Guide to the Spectroscopic Data of n-Octylcyclohexane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *n*-Octylcyclohexane

Cat. No.: B162980

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **n-octylcyclohexane**, targeting researchers, scientists, and professionals in drug development. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

## Introduction

**n-Octylcyclohexane** (C<sub>14</sub>H<sub>28</sub>, Molecular Weight: 196.37 g/mol) is a saturated hydrocarbon consisting of a cyclohexane ring substituted with an octyl group.<sup>[1][2]</sup> Its structural characterization is crucial for its use in various research and industrial applications. This guide elucidates its spectroscopic profile, providing a foundational understanding for its identification and analysis.

## Spectroscopic Data

The following sections present the expected spectroscopic data for **n-octylcyclohexane**, summarized in structured tables for clarity and comparative ease.

### 2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **n-octylcyclohexane**, both <sup>1</sup>H and <sup>13</sup>C NMR spectra provide distinct signals corresponding to the different chemical environments of the protons and carbon atoms.

## <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **n-octylcyclohexane** is characterized by signals in the upfield region, typical for alkanes. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for **n-Octylcyclohexane**

| Chemical Shift ( $\delta$ )<br>(ppm) | Multiplicity  | Integration<br>(Relative No. of H) | Assignment  |
|--------------------------------------|---------------|------------------------------------|---|
| ~ 0.88                               | Triplet (t)   | 3H                                 | -CH <sub>3</sub> (Terminal methyl group of the octyl chain)   |
| ~ 1.15 - 1.35                        | Multiplet (m) | ~18H                               | Cyclohexane ring protons (-CH <sub>2</sub> -) and octyl chain methylene protons (-CH <sub>2</sub> -)    |
| ~ 1.60 - 1.70                        | Multiplet (m) | ~5H                                | Cyclohexane ring protons (-CH <sub>2</sub> -) adjacent to the substituent and the methine proton (-CH-) |

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum of **n-octylcyclohexane** will show distinct signals for each chemically non-equivalent carbon atom.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **n-Octylcyclohexane**

| Chemical Shift ( $\delta$ ) (ppm) | Assignment   |
|-----------------------------------|--|
| ~ 14.1                            | -CH <sub>3</sub> (Terminal methyl group of the octyl chain)                  |
| ~ 22.7                            | -CH <sub>2</sub> - adjacent to the terminal methyl group                     |
| ~ 26.0 - 34.0                     | Remaining -CH <sub>2</sub> - carbons of the octyl chain and cyclohexane ring |
| ~ 37.0                            | -CH- carbon of the cyclohexane ring attached to the octyl group              |

## 2.2. Infrared (IR) Spectroscopy

The IR spectrum of **n-octylcyclohexane** is dominated by absorptions corresponding to C-H stretching and bending vibrations, characteristic of alkanes.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 3: Key IR Absorption Bands for **n-Octylcyclohexane**

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment   |
|--------------------------------|-----------|--|
| 2960 - 2850                    | Strong    | C-H stretching vibrations of -CH <sub>3</sub> and -CH <sub>2</sub> - groups. <a href="#">[3]</a> <a href="#">[4]</a> |
| 1470 - 1450                    | Medium    | C-H bending (scissoring) vibrations of -CH <sub>2</sub> - groups. <a href="#">[3]</a>                                |
| 1380 - 1370                    | Medium    | C-H bending (rocking) vibrations of -CH <sub>3</sub> groups. <a href="#">[3]</a>                                     |
| 725 - 720                      | Weak      | C-H rocking vibration, indicative of a long alkyl chain.<br><a href="#">[3]</a>                                      |

## 2.3. Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of **n-octylcyclohexane** results in the formation of a molecular ion (M<sup>+</sup>) and various fragment ions. The fragmentation pattern is characteristic of alkanes and cycloalkanes.[\[6\]](#)[\[7\]](#)

Table 4: Major Fragments in the Mass Spectrum of **n-Octylcyclohexane**

| m/z        | Ion  | Comments   |
|------------|--|--|
| 196        | $[\text{C}_{14}\text{H}_{28}]^+$   | Molecular ion ( $\text{M}^+$ ). Its intensity may be low.[6][7]                                  |
| 113        | $[\text{C}_8\text{H}_{17}]^+$  | Loss of the cyclohexane ring.  |
| 83         | $[\text{C}_6\text{H}_{11}]^+$  | Cyclohexyl cation, resulting from the cleavage of the bond between the ring and the octyl chain. |
| 57, 43, 29 | $[\text{C}_4\text{H}_9]^+$ , $[\text{C}_3\text{H}_7]^+$ , $[\text{C}_2\text{H}_5]^+$ | Series of alkyl fragments from the octyl chain, differing by 14 Da (- $\text{CH}_2$ -).[7]       |

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### 3.1. NMR Spectroscopy

- **Sample Preparation:** A solution of **n-octylcyclohexane** is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ). The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.
- **$^1\text{H}$  NMR Acquisition:**
  - The spectrometer is locked onto the deuterium signal of the solvent.
  - The magnetic field is shimmed to achieve homogeneity.
  - A standard one-pulse sequence is used for acquisition.
  - Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.

- $^{13}\text{C}$  NMR Acquisition:
  - A proton-decoupled pulse sequence is used to simplify the spectrum.
  - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of  $^{13}\text{C}$ .
  - A longer relaxation delay (e.g., 2-5 seconds) may be used.

### 3.2. FT-IR Spectroscopy

- Sample Preparation: As **n-octylcyclohexane** is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition:
  - A background spectrum of the clean KBr/NaCl plates is recorded.
  - The sample is placed in the IR beam path.
  - The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$ .
  - Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

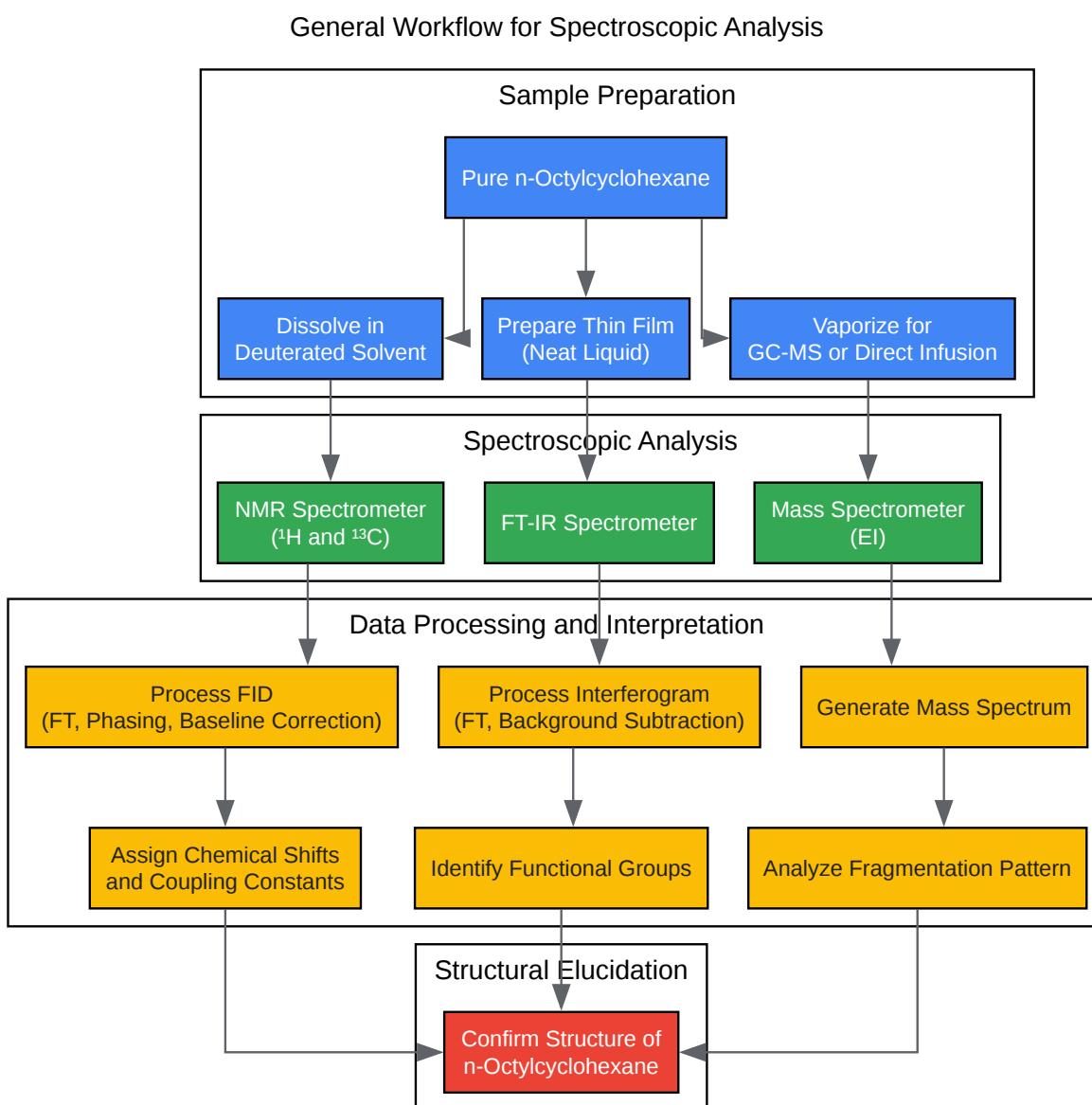
### 3.3. Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. For direct infusion, a small amount of the sample is vaporized.
- Ionization: Electron Ionization (EI) is commonly used for alkanes. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).<sup>[8]</sup>
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole or time-of-flight).

- Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **n-octylcyclohexane**.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- 1. Octylcyclohexane | C14H28 | CID 15712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - N-octylcyclohexane (C14H28) [pubchemlite.lcsb.uni.lu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. youtube.com [youtube.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of n-Octylcyclohexane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b162980#spectroscopic-data-of-n-octylcyclohexane-nmr-ir-mass-spec>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)